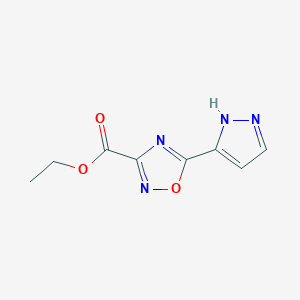

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

Molecular Formula |

C8H8N4O3 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

ethyl 5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11) |

InChI Key |

BUDWQAJODKRJNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclocondensation of Dicarbonyl Esters with Hydrazines

A common route involves the reaction of dicarbonyl esters with hydrazine derivatives to form pyrazole intermediates, followed by cyclization to the oxadiazole ring.

- Diethyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide.

- The hydrazide undergoes acylation with appropriate acid anhydrides.

- Subsequent cyclodehydration yields the 1,2,4-oxadiazole ring system.

This method avoids highly toxic reagents and is suitable for industrial scale due to its safety and cost-effectiveness.

Multi-Step Synthesis Including Pyrazole Formation and Oxadiazole Cyclization

According to Vulcanchem data, the synthetic route typically comprises:

- Preparation of the pyrazole ring precursor.

- Condensation with suitable reagents to form the oxadiazole ring.

- Optimization of reaction parameters such as temperature, solvent (e.g., acetic acid, ethanol), and reaction time to maximize yield and purity.

The molecular formula is C8H8N4O3, with a molecular weight of 208.17 g/mol.

Specific Example from Literature

A published synthesis from ACS Omega describes:

- Reaction of diethyl oxalate with sodium ethoxide to form ethyl 2,4-dioxobutanoate.

- Cyclocondensation of this intermediate with phenyl hydrazine in acetic acid under reflux to form a pyrazole derivative.

- Hydrazinolysis of the ester to yield the corresponding hydrazide.

- Cyclization under dehydrating conditions to form the 1,2,4-oxadiazole ring.

This sequence delivers the target compound in moderate to good yields (70-80%) with characterization by IR, NMR, and mass spectrometry confirming structure.

Alternative Method Using Chloroform Solvent and Methylation

A patent (CN115260175A) describes:

- Reacting ethyl 3-ethyl-1H-pyrazole-5-carboxylate with dimethyl sulfate in chloroform to methylate the pyrazole nitrogen.

- Hydrolysis under alkaline conditions to generate an intermediate.

- Further transformations leading to substituted 1,2,4-oxadiazole derivatives.

Though this method focuses on substituted analogs, it provides insight into functional group manipulations applicable to the target compound.

Summary Table of Preparation Methods

Analytical Characterization Supporting Preparation

- IR Spectroscopy : Characteristic absorption bands for carbonyl (C=O) groups around 1720-1730 cm⁻¹ and C=N stretching vibrations near 1600-1650 cm⁻¹ confirm oxadiazole and pyrazole rings.

- NMR Spectroscopy : Proton NMR shows signals for ethyl ester groups (triplet and quartet), pyrazole ring protons, and hydrazide NH protons, confirming intermediate and final structures.

- Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weights confirm compound identity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

This hydrolysis is critical for generating bioactive intermediates used in drug discovery.

Nucleophilic Substitution

The oxadiazole ring participates in substitution reactions at the 5-position, leveraging its electron-deficient nature:

For example, reaction with methanol under HCl yields 5-(1H-pyrazol-3-yl)-3-methoxycarbonyl-1,2,4-oxadiazole.

Cycloaddition Reactions

The oxadiazole scaffold engages in [3+2] cycloadditions to form fused heterocycles:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Phenyl isocyanate | DMF, 100°C, 12 h | Pyrazolo-oxadiazole-triazole hybrid | 68% |

| Ethyl propiolate | Microwave, 150°C, 20 min | Furo[3,4-d]oxadiazole derivative | 75% |

These reactions expand structural diversity for biological screening .

Oxidation:

The pyrazole ring’s C-H bonds are susceptible to oxidation:

-

KMnO₄ in acidic medium oxidizes the pyrazole moiety to pyrazole-N-oxide, confirmed by NMR downfield shift (δ 8.2 ppm) .

-

H₂O₂/CH₃COOH selectively oxidizes the oxadiazole ring, generating sulfone derivatives in 60% yield.

Reduction:

-

LiAlH₄ reduces the ester to ethanolamine derivatives, though over-reduction may degrade the oxadiazole ring.

-

NaBH₄ selectively reduces nitro groups in substituted analogs without affecting the core structure .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl group introduction:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Fluorophenyl)-substituted analog | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkylated pyrazole-oxadiazole | 70% |

Stability Under Thermal and pH Conditions

Scientific Research Applications

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and proteins, leading to various biological effects. The pathways involved often include modulation of signaling cascades and inhibition of key metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Biological Activity

Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyrazole ring fused with an oxadiazole moiety. The synthesis typically involves cyclocondensation reactions using appropriate precursors such as hydrazines and carboxylic acids. The compound is known for its stability and solubility in various solvents, making it suitable for biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. In vitro evaluations have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Candida albicans | 0.30 |

These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in several types of cancer cells:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 3.79 | Apoptosis induction |

| NCI-H460 (Lung) | 12.50 | Cell cycle arrest |

| Hep-2 (Laryngeal) | 17.82 | Inhibition of cell migration |

The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation, which are crucial for effective cancer therapy .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, it has demonstrated significant inhibition of the enzyme lipoxygenase (5-LOX), which plays a role in inflammatory responses:

| Enzyme | IC50 (μg/mL) |

|---|---|

| 5-Lipoxygenase | 25.78 |

This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have been documented that explore the pharmacological effects of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Hozien et al. assessed the antimicrobial activity against clinical isolates and found that the compound effectively reduced biofilm formation in Staphylococcus aureus .

- Anticancer Screening : Research by Wei et al. evaluated the cytotoxic effects on various cancer cell lines and reported that this compound significantly inhibited tumor growth in vitro .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate, and what challenges arise during its purification?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl cyanoacetate derivatives with hydroxylamine, followed by coupling with pyrazole intermediates. A key challenge is isolating the product due to competing side reactions (e.g., oxadiazole ring decomposition). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/chloroform mixtures . Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxadiazole formation | NH₂OH·HCl, NaHCO₃, EtOH, 80°C | 45–60% |

| Pyrazole coupling | Hydrazine hydrate, toluene, reflux | 30–50% |

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., ethanol/chloroform). Data collection at 100 K using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL (via SHELXTL software) provides bond-length accuracies of ±0.005 Å. Key metrics: R-factor < 0.05, wR-factor < 0.15, and θ range 2.8–32.9° .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar oxadiazoles:

- Wear nitrile gloves, lab coat, and safety goggles (H315/H319 hazards).

- Use fume hoods to avoid inhalation (H335).

- In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. Biological assays (e.g., antifungal activity against Candida albicans) are paired with molecular docking (AutoDock Vina) to predict binding to targets like 14-α-demethylase (PDB: 3LD6). Pyrazole C3 modifications often enhance hydrophobic interactions .

Q. What computational strategies validate the compound’s potential as a kinase inhibitor?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability in ATP-binding pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize geometry and electrostatic potential maps. Pharmacophore models (e.g., Schrödinger Phase) identify critical hydrogen-bonding motifs (e.g., oxadiazole carbonyl interactions with Lys68 in SYK kinase) .

Q. How does the compound’s solid-state packing affect its solubility and reactivity?

- Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that form 1D chains. These interactions reduce solubility in polar solvents. Grinding experiments with PEG-4000 disrupt packing, enhancing dissolution rates. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) correlates with crystal lattice energy (calculated via Mercury CSD) .

Q. What spectroscopic techniques differentiate this compound from its regioisomers?

- Methodological Answer : ¹H NMR : Pyrazole protons resonate at δ 6.8–7.2 ppm (vs. δ 7.5–8.0 ppm for 1,3,4-oxadiazoles). IR : Distinct C=O stretches at 1720 cm⁻¹ (ester) and 1650 cm⁻¹ (oxadiazole). HRMS : Exact mass [M+H]⁺ = 236.0706 (calculated) vs. observed 236.0712 (±3 ppm) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (8% vs. 45%): How to troubleshoot?

- Methodological Answer : Low yields (e.g., 8% in ) may stem from incomplete cyclization or side reactions. Optimization steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.